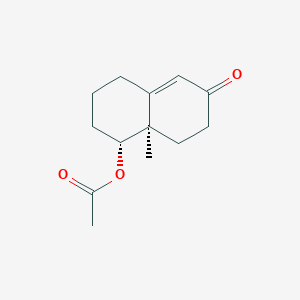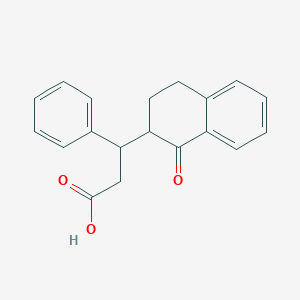
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of amides and is synthesized through a multistep process involving the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in angiogenesis and cell proliferation, such as matrix metalloproteinases and phospholipase A2. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to modulate the activity of ion channels involved in pain perception, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the modulation of ion channel activity involved in pain perception. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the advantages of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its potential therapeutic applications in various fields of scientific research. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have minimal toxicity and is well-tolerated in animal studies. However, one of the limitations of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are numerous future directions for the study of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide, which could improve its accessibility and reduce its cost. Another potential direction is the exploration of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's potential therapeutic applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its potential side effects in humans.
Conclusion:
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. Its synthesis method involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride, and it has been found to have minimal toxicity and is well-tolerated in animal studies. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide's mechanism of action involves the modulation of various signaling pathways involved in cell growth, inflammation, and pain perception. Further studies are needed to fully understand the potential therapeutic applications of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide and its mechanism of action.
合成方法
The synthesis of N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2,6-dimethylaniline and 2-methylaniline with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is purified through recrystallization using a suitable solvent, such as ethanol. The purity of the synthesized N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and pain management. Studies have shown that N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide has been shown to have analgesic effects by modulating the activity of ion channels involved in pain perception.
属性
产品名称 |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-7-4-5-10-15(12)11-16(19)18-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI 键 |
WXEUGKNTYDEWQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)


![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)




